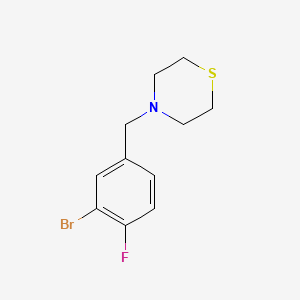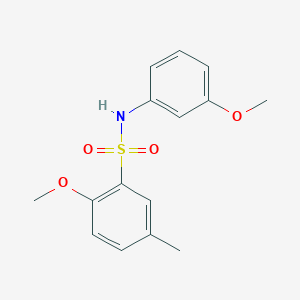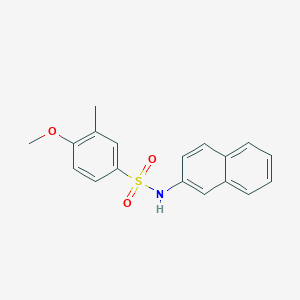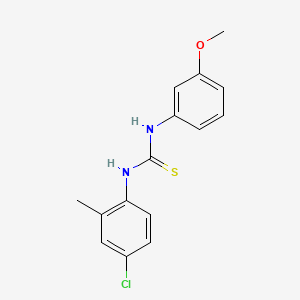
4-(3-bromo-4-fluorobenzyl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromo-4-fluorobenzyl)thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiomorpholines, which are heterocyclic organic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring.
Wirkmechanismus
The mechanism of action of 4-(3-bromo-4-fluorobenzyl)thiomorpholine involves the inhibition of specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, 4-(3-bromo-4-fluorobenzyl)thiomorpholine can alter gene expression patterns and induce apoptosis in cancer cells. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play a crucial role in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-bromo-4-fluorobenzyl)thiomorpholine have been extensively studied in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and altering gene expression patterns. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation and pain in animal models of inflammatory diseases. Furthermore, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-bromo-4-fluorobenzyl)thiomorpholine in lab experiments include its high purity and yield, as well as its potent anticancer, anti-inflammatory, and neuroprotective properties. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on 4-(3-bromo-4-fluorobenzyl)thiomorpholine. One area of focus is the development of novel analogs with improved potency and selectivity for specific targets. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic applications. Furthermore, the potential synergistic effects of 4-(3-bromo-4-fluorobenzyl)thiomorpholine with other drugs and therapies should be explored. Finally, the safety and toxicity of 4-(3-bromo-4-fluorobenzyl)thiomorpholine should be thoroughly evaluated in preclinical and clinical studies before it can be considered for human use.
In conclusion, 4-(3-bromo-4-fluorobenzyl)thiomorpholine is a promising compound with potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative diseases. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, and it has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective properties. However, further studies are needed to determine its optimal dosage and administration route, as well as its safety and toxicity in preclinical and clinical studies.
Synthesemethoden
The synthesis of 4-(3-bromo-4-fluorobenzyl)thiomorpholine involves the reaction of 3-bromo-4-fluorobenzyl chloride with thiomorpholine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in high purity and yield.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-(3-bromo-4-fluorobenzyl)thiomorpholine have been extensively studied in various fields of research. It has been shown to exhibit promising anticancer activity by inducing apoptosis in cancer cells through the activation of the caspase pathway. Additionally, it has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Furthermore, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-[(3-bromo-4-fluorophenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNS/c12-10-7-9(1-2-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSKLDPKSMUWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-fluorobenzyl)thiomorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)



![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)



![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)

